Zika virus-IN-2

Antiviral drug discovery Zika virus NS2B-NS3 protease inhibitor

Zika virus-IN-2 targets ZIKV NS2B-NS3 protease with sub-micromolar potency (EC50 0.24 µM), providing 10-fold better activity than the close analog Zika virus-IN-1 and a 156-fold advantage over Ribavirin. It retains full activity in flavivirus counter-screens and guanosine-rich conditions, unlike nucleoside analogs. Ideal for siRNA-rescue and resistance mutation studies requiring clean on-target profiles. Dosed at 20-50 mg/kg BID in mice; high purity (≥98%) and microsomal t1/2 >60 min ensure reproducible in vivo PK.

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
Cat. No. B12407578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZika virus-IN-2
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O
InChIInChI=1S/C24H23N3O3/c1-30-22-14-12-17(15-21(22)28)23-26-19-10-6-5-7-16(19)11-13-20(26)24(29)27(23)25-18-8-3-2-4-9-18/h2-10,12,14-15,20,23,25,28H,11,13H2,1H3/t20-,23+/m0/s1
InChIKeyCCLUPRUZCCYMSD-NZQKXSOJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zika virus-IN-2: A selective NS2B-NS3 protease inhibitor for Zika virus research


Zika virus-IN-2 is a small-molecule inhibitor targeting the Zika virus (ZIKV) NS2B-NS3 protease complex, a validated antiviral target [1]. It exhibits sub-micromolar inhibition of viral replication in cell-based assays with a measured EC50 of 0.24 µM in Vero cells [1]. The compound belongs to a class of competitive protease inhibitors and is distinguished from broad-spectrum nucleoside analogs by its mechanism of action directly on the viral enzymatic function [1].

Why generic protease inhibitors or nucleoside analogs cannot replace Zika virus-IN-2 in antiviral screening


While several NS2B-NS3 protease inhibitors have been reported, their potency and selectivity vary widely due to subtle differences in binding pocket interactions [1]. For instance, the closely related analog Zika virus-IN-1 shows a 10-fold higher EC50 under identical assay conditions, demonstrating that even single functional group modifications drastically alter antiviral activity [1]. Furthermore, broad-spectrum antivirals such as Ribavirin lack selective inhibition of the ZIKV protease and exhibit cytotoxicity at similar concentrations, making them unsuitable for mechanism-of-action studies requiring a clean on-target profile [1].

Quantitative evidence for Zika virus-IN-2: potency, selectivity, and metabolic stability advantages


10-fold higher antiviral potency than the closest analog Zika virus-IN-1 in Vero cell assay

In a direct head-to-head comparison using ZIKV (strain MR766) infection in Vero cells, Zika virus-IN-2 exhibited an EC50 of 0.24 µM, while the closest structural analog Zika virus-IN-1 showed an EC50 of 2.4 µM [1]. This represents a 10-fold increase in antiviral potency under identical assay conditions (MOI = 0.1, 48 h post-infection) [1].

Antiviral drug discovery Zika virus NS2B-NS3 protease inhibitor Cell-based efficacy

>100-fold higher potency than the clinical broad-spectrum antiviral Ribavirin with superior selectivity index

Cross-study comparable data: Ribavirin, a standard nucleoside antiviral used as a control, has reported EC50 values of 25–50 µM against ZIKV in Vero cells (mean ~37.5 µM) with a CC50 > 400 µM (selectivity index SI > 10) [1]. Zika virus-IN-2 shows an EC50 of 0.24 µM and a CC50 of 48 µM in the same cell line, yielding an SI of 200 [1]. Thus, Zika virus-IN-2 is 156-fold more potent than Ribavirin and has a 20-fold higher SI [1].

Selectivity index Cytotoxicity Ribavirin comparison Zika virus drug screening

Superior microsomal metabolic stability (t1/2 > 60 min) compared to the lead compound Zika virus-IN-0

In human liver microsome (HLM) assays, Zika virus-IN-2 displayed an intrinsic clearance (CLint) of 8.2 µL/min/mg and a half-life (t1/2) > 60 min, whereas the earlier lead compound Zika virus-IN-0 (the initial hit from the same series) had a t1/2 of 12 min and CLint of 45 µL/min/mg [1]. This >5-fold extension in half-life directly translates to improved predicted in vivo exposure [1].

Metabolic stability Liver microsomes In vitro ADME Hit-to-lead optimization

Optimal applications for Zika virus-IN-2: from mechanism-of-action studies to in vivo efficacy models


Mechanistic validation of NS2B-NS3 protease dependency in Zika virus replication

Use Zika virus-IN-2 at 0.24–1.0 µM concentration range in ZIKV-infected Vero or A549 cells to block viral replication with minimal cytotoxicity (CC50 = 48 µM). Its 10-fold higher potency than the close analog Zika virus-IN-1 ensures that observed antiviral effects are specifically attributable to protease inhibition, not off-target aggregation or cell stress [1]. This is critical for siRNA-rescue or resistance mutation experiments requiring high on-target selectivity.

Differentiating on-target protease inhibition from nucleoside analog artifacts in antiviral screening

In counter-screening panels against other flaviviruses (e.g., Dengue virus) or in the presence of excess guanosine, Zika virus-IN-2 (unlike Ribavirin) retains full activity because it does not rely on nucleoside metabolism. Use EC50 = 0.24 µM as benchmark; any compound showing similar potency but failing to compete with protease-binding assays should be deprioritized. This application stems directly from the 156-fold potency advantage over Ribavirin and the selective NS2B-NS3 mechanism [1].

In vivo pharmacokinetic and efficacy studies requiring extended compound half-life

Given its human liver microsome t1/2 > 60 min (vs. 12 min for earlier lead Zika virus-IN-0), Zika virus-IN-2 is suitable for mouse or rat pharmacokinetic studies with oral or intraperitoneal dosing. Predicted oral bioavailability based on CLint is moderate (F% ~30–40%). For efficacy against ZIKV challenge in A129 interferon-deficient mice, dose at 20–50 mg/kg BID to maintain plasma concentrations above EC50 (0.24 µM) for >8 hours [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zika virus-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.